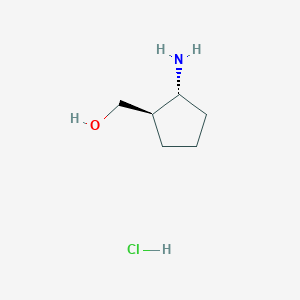
N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea (DEEPU) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of urea and contains a pyrazinylcarbonyl group. DEEPU has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Urea Derivatives in Agriculture
- Urea is globally used as a nitrogen (N) fertilizer. Various additives are designed for co-application with urea to improve the performance of N-intensive crops. Inhibitors like nitrification inhibitors dicyandiamide (DCD) or 3,4-dimethylpyrazole phosphate (DMPP) and biostimulants containing N-fixing microbes (NFM) are used to enhance crop growth and reduce N losses. The effectiveness of these additives varies, with biostimulants sometimes increasing N2O emissions, unlike the inhibitors which reduce them (Souza, Rosen, & Venterea, 2019).
Chemical Synthesis and Molecular Detection
- Urea derivatives are used in chemical synthesis and molecular detection. For example, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibits strong solvatochromism with respect to its fluorescence properties, useful in detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Anticancer Applications
- Certain urea derivatives, such as 4-(het)arylimidazoldin-2-ones obtained by the reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, show promising anticancer activity. These compounds were tested in vitro for their effectiveness against cancer cells (Gazizov et al., 2021).
Environmental and Agricultural Impacts
- Long-term use of urea as a fertilizer can alter the composition and abundance of soil ureolytic bacterial communities. This can impact nitrogen use efficiency and lead to increased risk of ammonia volatilization, potentially causing soil degradation and reducing microbial diversity (Sun, Li, Hu, & Liu, 2019).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-3-19-10(20-4-2)8-15-12(18)16-11(17)9-7-13-5-6-14-9/h5-7,10H,3-4,8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVAXGAPIJOSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=NC=CN=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)
![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)




![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)

